molecular formula C13H20BClO4 B1378050 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid CAS No. 1793003-79-8

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid

Cat. No.: B1378050
CAS No.: 1793003-79-8
M. Wt: 286.56 g/mol
InChI Key: WYLGFMBTFBBDOZ-UHFFFAOYSA-N
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Description

Classification and Nomenclature of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic Acid

This compound belongs to the arylboronic acid family, characterized by a benzene ring substituted with a boronic acid (-B(OH)₂) group and three distinct functional groups: chloro (-Cl), butoxy (-O-C₄H₉), and isopropoxy (-O-C₃H₇). Its systematic IUPAC name is derived from the parent benzene structure, with substituents numbered to minimize positional indices:

  • Boronic acid group at position 1.
  • Chloro at position 5.
  • Butoxy at position 3.
  • Isopropoxy at position 4.

The molecular formula is C₁₃H₂₀BClO₄ , with a molecular weight of 294.56 g/mol . Its structure exemplifies the modular design of arylboronic acids, where substituents tune electronic and steric properties for targeted applications.

Historical Development of Arylboronic Acid Chemistry

Arylboronic acids emerged as critical reagents following Frankland’s 1860 synthesis of ethylboronic acid. Key milestones include:

  • Suzuki-Miyaura Coupling (1979) : Enabled C–C bond formation using arylboronic acids and palladium catalysts, revolutionizing synthetic organic chemistry.
  • Functional Group Tolerance : Advances in protecting-group-free syntheses expanded their utility in pharmaceuticals and materials.
  • Recent Innovations : Development of sterically hindered and electron-deficient arylboronic acids for asymmetric catalysis.

The synthesis of this compound reflects modern strategies in regioselective functionalization, leveraging cross-coupling and protection-deprotection sequences.

Significance in Organoboron Chemistry

Arylboronic acids are pivotal in:

  • Cross-Coupling Reactions : As nucleophilic partners in Suzuki-Miyaura reactions, forming biaryl motifs essential in drug discovery.
  • Sensor Development : Boronic acid-diol interactions enable glucose and fluoride sensing.
  • Materials Science : Conjugated polymers and covalent organic frameworks (COFs) exploit their self-assembly and electronic properties.

The chloro and alkoxy substituents in this compound enhance its stability and direct subsequent functionalization, making it valuable for synthesizing complex architectures.

Structural Features and Chemical Identity

Molecular Geometry

  • Boronic Acid Group : Planar sp²-hybridized boron atom forms two B–O bonds (1.36 Å) and one B–C bond (1.57 Å).
  • Substituent Effects :
    • Chloro : Electron-withdrawing, polarizes the ring for electrophilic substitution.
    • Butoxy/Isopropoxy : Electron-donating, impart steric bulk and modulate solubility.

Spectroscopic Characteristics

  • ¹H NMR : Distinct signals for butoxy (δ 0.9–1.7 ppm) and isopropoxy (δ 1.2–1.4 ppm) methyl groups.
  • ¹¹B NMR : Peak near δ 30 ppm, typical for arylboronic acids.

Reactivity Profile

  • Suzuki-Miyaura Coupling : Reacts with aryl halides at positions ortho to boronic acid.
  • Protodeboronation : Susceptible under acidic conditions, mitigated by electron-donating alkoxy groups.
Property Value Source
Molecular Formula C₁₃H₂₀BClO₄
Molecular Weight 294.56 g/mol
Boiling Point Not reported (decomposes)
Solubility DMSO, THF, dichloromethane

This structural and functional complexity positions this compound as a versatile intermediate in advanced synthetic workflows.

Properties

IUPAC Name

(3-butoxy-5-chloro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClO4/c1-4-5-6-18-12-8-10(14(16)17)7-11(15)13(12)19-9(2)3/h7-9,16-17H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLGFMBTFBBDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191693
Record name B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793003-79-8
Record name B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

  • Substituted Aryl Halides: The preparation typically starts with a halogenated phenyl compound bearing the desired substituents (butoxy, chloro, isopropoxy groups) at appropriate positions. For example, 3-bromo-5-chloro-4-isopropoxyphenyl derivatives can be used as precursors.
  • Halogen Positioning: The halogen (bromine or chlorine) is strategically positioned to allow selective lithiation at the boronation site.

Lithiation and Boronation

  • Lithiation: Under an inert atmosphere (nitrogen or argon), the aryl halide is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to generate the aryllithium intermediate.
  • Boronation: The aryllithium intermediate is then reacted with a boron electrophile, commonly triisopropyl borate, which upon acidic work-up yields the arylboronic acid.

Typical reaction conditions:

Step Reagents/Conditions Temperature Time Notes
Lithiation n-Butyllithium (2.6 N in hexanes) -78 °C 2–3 hours Under nitrogen, anhydrous solvent (THF)
Boronation Triisopropyl borate -78 °C to RT 12 hours Slow warming to room temperature
Work-up 1N HCl to pH 5-6, extraction with ethyl acetate Room temperature 1–3 hours Rotary evaporation and hexane rinsing

Purification

  • After solvent removal under reduced pressure (rotary evaporation at ~35 °C),
  • The crude product is rinsed with n-hexane at room temperature for several hours,
  • The target boronic acid is isolated as a solid with high purity (>98% by HPLC).

Research Findings and Yield Data

The synthesis method described above has been reported with yields ranging from 70% to 78% for similar substituted phenylboronic acids, indicating good efficiency and scalability.

Parameter Typical Values
Starting material yield ~70% (for substituted bromo/chlorophenyl precursors)
Reaction yield 70–78%
Purity (HPLC) >98%
Reaction time 12–15 hours total
Temperature range -78 °C to room temperature

These conditions are consistent with those reported for 3,5-difluoro-4-methyl phenylboronic acid preparations, which share mechanistic similarities with 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid synthesis.

Alternative Synthetic Routes

  • Grignard Reagent Route: Preparation of arylmagnesium halides followed by reaction with boron electrophiles is an alternative, though less common for highly substituted phenyl rings due to potential side reactions.
  • Direct Borylation: Transition-metal catalyzed C–H borylation methods may be applicable but require optimization for regioselectivity on substituted phenyl rings.
  • Friedel-Crafts Alkylation/Borylation: Some patents describe Friedel-Crafts type reactions for chlorophenylboronic acids which might be adapted for substituted derivatives.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
Halogenated aryl precursor synthesis Commercial or synthesized bromo/chloro derivatives Starting material with desired substitution Ready for lithiation
Lithiation n-Butyllithium in anhydrous THF, -78 °C Generate aryllithium intermediate Reactive organometallic species
Boronation Triisopropyl borate, gradual warming to RT Install boronic acid group Boronate ester intermediate
Acidic work-up 1N HCl to pH 5-6, extraction with ethyl acetate Hydrolyze boronate ester to boronic acid Target boronic acid
Purification Rotary evaporation, hexane rinsing Remove solvents, purify product High purity boronic acid solid

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Enzyme Inhibition Studies
BCIPBA has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with biological targets, which can be crucial for drug design. Molecular docking studies have suggested that BCIPBA may bind effectively to specific enzymes, providing insights into its therapeutic potential .

Pharmaceutical Testing
The compound is also explored as a reference standard in pharmaceutical testing. Its ability to inhibit certain enzymes makes it a candidate for further studies aimed at developing new drugs targeting specific diseases.

Material Science

Development of Functional Materials
In material science, BCIPBA shows promise due to its unique electronic properties stemming from the combination of electron-withdrawing (chlorine) and electron-donating (butoxy, isopropoxy) groups. These properties may facilitate self-assembly processes and enhance optoelectronic applications .

Table 2: Properties Influencing Material Applications

PropertyEffect on Material Performance
Electron-withdrawing groupsEnhances stability
Electron-donating groupsImproves conductivity
Structural diversityEnables multifunctionality

Case Studies and Research Findings

Several studies have highlighted the applications of BCIPBA:

  • Suzuki-Miyaura Coupling : A study demonstrated the efficiency of BCIPBA in forming biaryl compounds through this coupling method, showcasing its utility in synthesizing complex organic structures.
  • Biological Activity : Research indicated that BCIPBA exhibited significant enzyme inhibition activity against specific targets, which could lead to the development of novel therapeutic agents .
  • Material Properties : Investigations into the self-assembly capabilities of BCIPBA revealed potential applications in creating advanced materials with tailored electronic properties .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound combines three substituents (Cl, butoxy, isopropoxy), offering unique steric and electronic effects compared to simpler analogs like p-butoxyphenylboronic acid (single substituent) .

Aromatic Ring Type : Unlike 5-Chloro-6-isopropoxypyridine-3-boronic acid, which uses a pyridine ring, the target compound’s benzene ring lacks nitrogen, altering its reactivity in metal-catalyzed reactions .

Cross-Coupling Efficiency

  • Target Compound: The steric bulk from the butoxy and isopropoxy groups may reduce reaction rates in Suzuki couplings compared to less-hindered analogs like p-butoxyphenylboronic acid. However, this hindrance improves selectivity in forming mono-coupled products .
  • Pyridine Analogs : 5-Chloro-6-isopropoxypyridine-3-boronic acid exhibits higher reactivity in heteroaryl couplings due to the electron-deficient pyridine ring, but it is less stable under acidic conditions .

Solubility and Stability

  • The butoxy group in the target compound enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene, THF) compared to hydrophilic analogs like 3,4-dimethoxyphenylboronic acid .
  • Fluorinated analogs (e.g., 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid) show increased stability toward protodeboronation but require specialized handling due to fluorine’s strong electronegativity .

Commercial and Research Relevance

  • Availability : The discontinuation of simpler alkoxy-substituted boronic acids (e.g., p-butoxyphenylboronic acid) highlights the demand for multifunctional derivatives like the target compound, which can replace multiple synthetic steps .
  • Biological Activity : While (3-(benzyloxy)phenyl)boronic acid has been studied for enzyme inhibition (e.g., CYP450), the target compound’s chlorine and bulky alkoxy groups may reduce metabolic degradation, making it a candidate for drug development .

Biological Activity

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₂₀BClO₄. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in drug design applications. The unique combination of substituents—namely butoxy, chloro, and isopropoxy—enhances its reactivity and interaction with biological targets.

The structure of this compound includes:

  • Boronic Acid Group : Essential for its reactivity in forming covalent bonds with biomolecules.
  • Substituents : The butoxy and isopropoxy groups contribute to its lipophilicity and steric properties, while the chlorine atom can influence electronic interactions.

Research indicates that this compound interacts with specific enzymes, potentially inhibiting their activity. The mechanism likely involves the formation of reversible or irreversible bonds with target enzymes, altering their functionality. Molecular docking studies have been conducted to predict binding affinities and interaction dynamics with various proteins, suggesting a promising role in medicinal chemistry .

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes crucial for various biological processes. The inhibition of these enzymes may lead to therapeutic effects in diseases where these enzymes are dysregulated. For instance, boronic acids are known to interact with serine proteases and other enzyme classes, providing a basis for further exploration of this compound's pharmacological potential .

Case Studies

Several case studies highlight the biological activity of boronic acids, including:

  • Inhibition Studies : In vitro studies demonstrated that similar boronic acids can effectively inhibit proteolytic enzymes involved in cancer progression.
  • Molecular Docking : Computational studies have predicted favorable binding interactions between this compound and target proteins, indicating its potential as a lead compound in drug development .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
3-Chloro-4-isopropoxyphenylboronic acidC₉H₁₂BClO₃0.96
3-Chloro-4-propoxyphenylboronic acidC₉H₁₂BClO₃0.94
3-Chloro-4-ethoxyphenylboronic acidC₉H₁₂BClO₃0.94
3,5-Dichloro-4-isopropoxyphenylboronic acidC₁₃H₁₈BCl₂O₄0.98
4-Chloro-3-isopropoxyphenylboronic acidC₉H₁₂BClO₃0.96

This table illustrates that while the compounds share structural similarities, the unique substituents on this compound may impart distinct biological activities.

Applications in Drug Design

The potential applications of this compound in drug design are significant:

  • Enzyme Inhibitors : Its ability to inhibit specific enzymes positions it as a candidate for developing therapeutic agents against diseases such as cancer and diabetes.
  • Molecular Probes : Due to its reactivity, it could be utilized as a molecular probe in biochemical assays to study enzyme function and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid, and how do substituents influence reaction efficiency?

  • Methodology : Start with halogenated precursors (e.g., 3-chloro-4-isopropoxyphenylboronic acid analogs ). Introduce the butoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring protection of the boronic acid moiety with pinacol or other stabilizing agents. Substituents like chloro and isopropoxy may sterically hinder coupling reactions, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
  • Validation : Confirm purity (>97% via HPLC) and structure (¹H/¹³C NMR, FT-IR) .

Q. How should researchers address stability and storage challenges for this compound?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) for reactions. Degradation can be monitored via periodic NMR or LC-MS .

Q. What analytical techniques are critical for characterizing its electronic and steric properties?

  • Methodology :

  • Electronic effects : UV-Vis spectroscopy to assess conjugation; Hammett constants for substituent electronic contributions.
  • Steric effects : X-ray crystallography or computational modeling (DFT) to map spatial hindrance from butoxy/isopropoxy groups .

Advanced Research Questions

Q. How do competing substituents (Cl, butoxy, isopropoxy) influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodology : Design comparative studies with controlled aryl halide partners (e.g., electron-deficient vs. electron-rich). Use kinetic profiling to assess coupling rates. The chloro group may activate the boronic acid via electron withdrawal, while bulky alkoxy groups could slow transmetallation—optimize with additives like Cs₂CO₃ .
  • Data Contradictions : If low yields occur despite high purity, investigate boronic acid dimerization via ¹¹B NMR .

Q. What strategies mitigate side reactions (e.g., protodeboronation) in aqueous media?

  • Methodology : Use mixed solvent systems (e.g., dioxane/water with phase-transfer catalysts). Adjust pH to neutral–weakly basic (pH 7–9) to stabilize the boronate intermediate. Compare results with deuterated solvents to track protonation pathways .

Q. How can computational tools predict this compound’s reactivity in novel catalytic systems?

  • Methodology : Perform DFT calculations (Gaussian, ORCA) to model transition states in cross-couplings. Parameters:

ParameterValue
B-O bond length~1.36 Å
Dihedral angles (alkoxy groups)>60° (steric strain)
  • Validate with experimental kinetic data .

Data Contradictions & Troubleshooting

Q. Discrepancies observed in NMR spectra: How to resolve ambiguous peaks?

  • Methodology : Assign peaks via 2D NMR (HSQC, HMBC) to distinguish overlapping alkoxy proton signals. Compare with simpler analogs (e.g., 3-chloro-4-isopropoxyphenylboronic acid ). For boronic acid protons (δ ~7–8 ppm), use deuterium exchange experiments .

Q. Unexpected low reactivity in coupling: Is this due to impurities or electronic effects?

  • Troubleshooting :

Re-purify via recrystallization (hexane/EtOAc) or column chromatography (silica gel, 10% MeOH/DCM).

Test with a standardized reaction (e.g., coupling with 4-bromotoluene) to isolate variables.

Use XPS to check for catalyst poisoning by chloride .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
Reactant of Route 2
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3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid

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